molecular formula C18H20N6O2S B2735372 N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide CAS No. 2320854-89-3

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide

Cat. No.: B2735372
CAS No.: 2320854-89-3
M. Wt: 384.46
InChI Key: PGSQNHADGLBJPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide is a heterocyclic sulfonamide derivative featuring a fused triazolo-pyridazine core, an azetidine ring, and a benzenesulfonamide moiety with a methyl substituent. Its structural complexity arises from the cyclopropyl group attached to the triazolo ring, which enhances steric and electronic modulation. This compound is of interest in medicinal chemistry due to sulfonamides' historical relevance as enzyme inhibitors (e.g., carbonic anhydrase, kinase targets) and the azetidine ring’s role in improving pharmacokinetic properties.

Properties

IUPAC Name

N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2S/c1-22(27(25,26)15-5-3-2-4-6-15)14-11-23(12-14)17-10-9-16-19-20-18(13-7-8-13)24(16)21-17/h2-6,9-10,13-14H,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSQNHADGLBJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide is a synthetic compound that has garnered interest for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and related research findings.

The molecular formula of the compound is C14H18N6O2SC_{14}H_{18}N_{6}O_{2}S, with a molecular weight of approximately 286.33 g/mol. The structure includes a triazolo-pyridazine moiety, which is significant for its biological activity.

The compound is believed to exert its effects through inhibition of specific enzymes and receptors. The presence of the sulfonamide group suggests potential interactions with various biological targets, including kinases and other enzymes involved in cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies have shown that the compound has cytostatic effects against certain cancer cell lines. For example, it has been reported to inhibit cell proliferation in pancreatic cancer models.
  • Kinase Inhibition : The compound may act as a kinase inhibitor, similar to other compounds in its class. It could potentially inhibit receptor tyrosine kinases (RTKs), which play crucial roles in cancer progression and metastasis.
  • Neuroleptic Properties : Some analogs of this compound have shown neuroleptic activity, suggesting it may influence neurotransmitter systems.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • In Vitro Studies : A study examined the cytotoxic effects on various cancer cell lines and found significant inhibition of growth in certain models. The IC50 values indicated potent activity at low concentrations.
  • Mechanistic Studies : Research into the mechanism revealed that the compound binds to the ATP-binding site of specific kinases, blocking their activity and leading to downstream effects on cell proliferation and survival.
  • Comparative Analysis : When compared to similar compounds with triazole or pyridazine structures, this compound displayed enhanced selectivity and potency against certain targets.

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
AnticancerCytostatic effects on pancreatic cells
Kinase InhibitionInhibition of receptor tyrosine kinases
Neuroleptic ActivityModulation of neurotransmitter systems

Scientific Research Applications

Antimalarial Activity

Recent studies have identified compounds related to the triazolo-pyridazine scaffold as promising candidates for antimalarial drug development. A virtual library of [1,2,4]triazolo[4,3-a]pyridine sulfonamides was designed and screened against the enzyme falcipain-2, which is crucial for the survival of Plasmodium falciparum. Selected compounds demonstrated significant in vitro antimalarial activity with IC50 values as low as 2.24 μM, suggesting that similar compounds like N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide could also exhibit effective antimalarial properties .

Anticancer Potential

The structural features of this compound make it a candidate for anticancer research. Compounds with similar triazole and pyridazine rings have shown promising results against various cancer cell lines. For instance, derivatives from related scaffolds exhibited cytotoxicity towards human cancer cell lines such as HCT-116 and HeLa with IC50 values below 100 μM . The mechanism of action typically involves the induction of apoptosis in cancer cells.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in various studies. It can interact with specific molecular targets such as enzymes involved in metabolic pathways or disease processes. For example, triazolo-pyridazine derivatives have been noted for their ability to inhibit enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD-1), which plays a role in glucocorticoid metabolism . This inhibition may lead to therapeutic effects in conditions like metabolic syndrome or obesity.

Antimicrobial Activity

Compounds containing triazole and pyridazine moieties have been associated with antimicrobial properties. Research indicates that these compounds can exhibit activity against various bacterial strains. The unique structure of this compound may contribute to its ability to disrupt bacterial cell functions .

Synthesis and Structure Activity Relationship (SAR)

Understanding the synthesis and SAR is crucial for optimizing the efficacy of this compound. The synthesis typically involves multi-step reactions starting from simpler precursors leading to the formation of the triazole and pyridazine rings followed by functionalization with a benzenesulfonamide group .

Summary Table of Applications

Application AreaDescriptionReferences
Antimalarial ActivityEffective against Plasmodium falciparum with IC50 values around 2.24 μM
Anticancer PotentialDemonstrated cytotoxicity against various cancer cell lines
Enzyme InhibitionInhibits enzymes like 11β-HSD-1 relevant to metabolic disorders
Antimicrobial ActivityExhibits activity against multiple bacterial strains
Synthesis & SARMulti-step synthesis involving triazole and pyridazine moieties

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Substituent Variations

The compound’s triazolo-pyridazine core distinguishes it from benzotriazinone sulfonamides (e.g., N-(4-Oxo-3-propyl-3,4-dihydrobenzo[1,2,3]triazin-6-yl)benzenesulfonamide, 12a in ). The cyclopropyl group in the target compound may enhance metabolic stability relative to the propyl/butyl substituents in 12a–12f, which are more prone to oxidative degradation .

Physicochemical Properties

Key physicochemical parameters from analogous compounds (Table 1) highlight trends:

Compound Class Melting Point (°C) IR Stretches (cm⁻¹) Key NMR Shifts (δH)
Benzotriazinone sulfonamides 171–173 (e.g., 12a) 1167, 1331 (S=O), 1659 (C=O) 1.01 (t, CH2), 1.65 (m, CH2)
Triazolo-pyridazine derivative* Not reported Expected: ~1150–1350 (S=O) Cyclopropane H: δ ~0.5–1.5

*Inferred data for the target compound based on structural similarity.

The absence of a carbonyl group (C=O) in the triazolo-pyridazine core may reduce polarity compared to benzotriazinones, impacting solubility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.